Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antibacterial, and potential therapeutic applications in various diseases. The compound "3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol" is a derivative of the benzimidazole family, which has been the focus of research due to its potential pharmacological properties.
Research on benzimidazole derivatives has demonstrated significant antiviral activity, particularly against HIV-1. The structural modifications, such as the introduction of suitable substituents, have been found to enhance the antiviral potency of these compounds1. This suggests that "3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol" could potentially be explored as an antiviral agent, given its structural similarity to active compounds.
Benzimidazole derivatives have also been investigated for their antibacterial properties. Some novel benzimidazole compounds have shown promising activity against bacterial strains such as Salmonella typhimurium, although their effectiveness against other strains like S. aureus was limited2. This indicates a selective antibacterial potential that could be relevant for "3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol" and warrants further investigation.
While the specific compound has not been directly linked to other therapeutic applications, related benzimidazole derivatives have been evaluated for their potential anti-asthmatic and anti-diabetic effects. However, the results for these activities were disappointing, suggesting that not all benzimidazole derivatives are suitable for these applications2. Further research is needed to determine if "3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol" possesses any unique properties that could be beneficial in these fields.
The compound can be classified as follows:
The synthesis of 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol typically involves several key steps:
For example, a typical synthetic route might involve heating 2-amino benzaldehyde with a trifluoromethylating agent in the presence of a base to yield the desired benzimidazole derivative, followed by alkylation with propan-1-ol.
The molecular structure of 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol can be described as follows:
Crystallographic studies reveal that the compound adopts a planar conformation, which is crucial for its interaction with biological targets.
3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol can undergo various chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties.
The mechanism of action for compounds like 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol often involves interactions at the molecular level with specific biological targets:
The physical and chemical properties of 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol include:
These properties are crucial for determining its suitability for various applications.
3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol has several potential applications:
The systematic IUPAC name for this benzimidazole derivative is 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol, reflecting its propanol-substituted benzimidazole core with a trifluoromethyl group at the 6-position. This nomenclature adheres to International Union of Pure and Applied Chemistry rules for heterocyclic compounds. The compound exhibits multiple synonyms due to variations in positional numbering and functional group descriptions:
Table 1: Synonym List
| Synonym | Source |
|---|---|
| 2-(3-Hydroxypropyl)-5-(trifluoromethyl)benzimidazole | Fisher Scientific [1] |
| 3-[5-(Trifluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol | Fisher Scientific [3] |
| 2-(3-Hydroxy-N-propyl)-5-(trifluoromethyl)-benzimidazole | VFDB [7] |
| 1H-Benzimidazole-2-propanol, 6-(trifluoromethyl)- | PubChem [4] |
These synonyms arise from alternate interpretations of benzimidazole ring numbering and substitutent nomenclature [1] [3] [4].
The compound has the molecular formula C₁₁H₁₁F₃N₂O, confirmed consistently across analytical certificates and commercial specifications [1] [4] [8]. Its molecular weight is 244.22 g/mol, calculated as follows:
The canonical SMILES representation is C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CCCO, which encodes the connectivity:
The standard InChI Key is FDRMNTVCDKSRNL-UHFFFAOYSA-N, providing a unique, hash-based identifier for database searches and chemical structure verification. This 27-character key is generated from the full InChI descriptor, enabling precise structure matching in chemical databases [1] [4] [8].
Publicly available crystallographic data for this specific compound remains absent in current literature. However, structural analogs suggest:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: